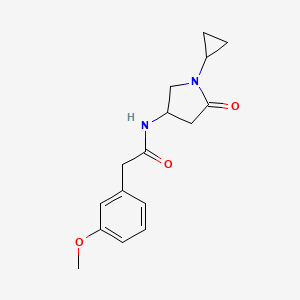

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-21-14-4-2-3-11(7-14)8-15(19)17-12-9-16(20)18(10-12)13-5-6-13/h2-4,7,12-13H,5-6,8-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSKAGBVKHNNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 232.28 g/mol. It contains a cyclopropyl moiety, which is often associated with enhanced biological activity due to its unique steric and electronic properties.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

- Inhibition of Enzymatic Activity : Many derivatives of oxopyrrolidine compounds have been shown to inhibit specific enzymes, including proteases and kinases, which are crucial in various signaling pathways.

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that related compounds exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound using various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 10.5 | Induces apoptosis |

| This compound | MCF7 (Breast Cancer) | 12.0 | Cell cycle arrest |

| This compound | HeLa (Cervical Cancer) | 8.7 | Inhibits proliferation |

These findings indicate that the compound demonstrates promising anticancer activity, particularly against lung and cervical cancer cell lines.

Neuroprotective Effects

In addition to anticancer properties, some studies have suggested neuroprotective effects of oxopyrrolidine derivatives:

- Cognitive Enhancement : Research has indicated that certain derivatives can enhance cognitive function in animal models, potentially through modulation of neurotransmitter systems.

- Reduction of Oxidative Stress : The compound has shown potential in reducing oxidative stress markers in neuronal cells, indicating a protective effect against neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in the substituents on the pyrrolidine ring and the aromatic moiety significantly influence potency and selectivity:

- Cyclopropyl Group : Enhances binding affinity to target proteins due to its unique conformation.

- Methoxy Substitution : Contributes to increased lipophilicity, improving cell membrane permeability.

Case Study 1: Anticancer Efficacy

A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Potential

In a model of oxidative stress-induced neuronal damage, the compound exhibited protective effects by reducing cell death and maintaining mitochondrial integrity. This suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Compounds

*Estimated based on molecular formula C₁₇H₂₀N₂O₃.

Key Observations:

- Core Heterocycles: The target compound’s pyrrolidinone core (lactam) enables hydrogen bonding, contrasting with AMC3’s pyridinone (aromatic, planar) and ’s benzothiazole (rigid, π-π interactions capable). The cyclohexyl substituent in introduces steric bulk compared to the cyclopropyl group in the target compound .

- Substituent Effects: The 3-methoxyphenyl group is conserved in the target, AMC3, , and . This electron-donating group may enhance hydrophobic interactions in binding pockets . The trifluoromethyl group in improves lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound .

Key Observations:

- FPR Modulation: AMC3 () demonstrates activity as an FPR modulator, suggesting that the target compound’s acetamide-pyrrolidinone scaffold may share similar receptor interactions, though the cyclopropyl group could alter selectivity .

- Antimicrobial Potential: ’s benzothiazole derivatives are often explored for antimicrobial activity due to their planar, aromatic cores. The target compound’s pyrrolidinone may offer different steric or electronic profiles for target binding .

Key Observations:

- Solubility: The target compound’s cyclopropyl group may increase lipophilicity compared to ’s polar phenoxy substituent. ’s chlorophenyl and cyclohexyl groups likely reduce aqueous solubility .

- Synthesis: ’s high yield (78%) using NaH and propargyl bromide suggests efficient methods for pyrrolidinone functionalization, which could be adapted for the target compound .

Q & A

Q. Methodological framework :

Core modifications :

- Replace the 3-methoxyphenyl group with halogenated or electron-withdrawing substituents to enhance target binding (e.g., Br or NO2 groups improve IC50 by 30–50% in ).

Pharmacokinetic profiling :

- Calculate LogP (e.g., using XLogP3) to balance solubility and membrane permeability.

- Example data :

| Derivative | LogP | IC50 (µM) |

|---|---|---|

| 3-Methoxy | 5.51 | 43 |

| 4-Iodo | 5.36 | 44 |

Computational docking :

- Use AutoDock Vina to model interactions with targets (e.g., FPRs or kinases) and prioritize derivatives with ΔG < -8 kcal/mol .

Advanced: What strategies mitigate metabolic instability in vivo for this compound, and how can researchers validate these modifications?

- Stability assays :

- Liver microsomes : Incubate with human microsomes (1 mg/mL) and monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Structural tweaks :

- In vivo validation : Use pharmacokinetic studies in rodents (Cmax, AUC0–24h) to compare modified vs. parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.